molecular formula C6H9ClN2 B13400498 Phenylhydrazine-d5 Hydrochloride (Major)

Phenylhydrazine-d5 Hydrochloride (Major)

Cat. No.: B13400498
M. Wt: 149.63 g/mol
InChI Key: JOVOSQBPPZZESK-GWVWGMRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl-d5-hydrazine hydrochloride is synthesized by reacting aniline with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt. This intermediate is then reduced using sodium sulfite in the presence of sodium hydroxide to yield phenylhydrazine, which is subsequently labeled with deuterium to form phenyl-d5-hydrazine .

Industrial Production Methods: The industrial production of phenyl-d5-hydrazine hydrochloride involves large-scale synthesis using the same basic principles as the laboratory preparation. The process is optimized for yield and purity, often involving additional purification steps such as crystallization and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Phenyl-d5-hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Azobenzenes

    Reduction: Aniline derivatives

    Substitution: Hydrazones

Scientific Research Applications

Phenyl-d5-hydrazine hydrochloride is widely used in scientific research, including:

Mechanism of Action

Phenyl-d5-hydrazine hydrochloride exerts its effects through nucleophilic addition reactions. It reacts with carbonyl compounds to form hydrazones, which can be further reduced to alkanes via the Wolff-Kishner reduction. This reaction involves the deprotonation of nitrogen, protonation of carbon, and the release of nitrogen gas .

Comparison with Similar Compounds

Uniqueness: Phenyl-d5-hydrazine hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in research applications requiring isotopic labeling. This labeling allows for more precise tracking and analysis in various chemical and biological studies .

Properties

Molecular Formula

C6H9ClN2

Molecular Weight

149.63 g/mol

IUPAC Name

(2,3,4,5,6-pentadeuteriophenyl)hydrazine;hydrochloride

InChI

InChI=1S/C6H8N2.ClH/c7-8-6-4-2-1-3-5-6;/h1-5,8H,7H2;1H/i1D,2D,3D,4D,5D;

InChI Key

JOVOSQBPPZZESK-GWVWGMRQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NN)[2H])[2H].Cl

Canonical SMILES

C1=CC=C(C=C1)NN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.